Product packaging for Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-(Cat. No.:CAS No. 127958-77-4)

Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-

Cat. No.: B3046719
CAS No.: 127958-77-4
M. Wt: 189.21 g/mol
InChI Key: MJFUGZQQOLJOAO-UHFFFAOYSA-N
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Description

Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- is a useful research compound. Its molecular formula is C8H15NO4 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO4 B3046719 Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- CAS No. 127958-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-morpholin-4-ylethoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c10-8(11)7-13-6-3-9-1-4-12-5-2-9/h1-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFUGZQQOLJOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602030
Record name [2-(Morpholin-4-yl)ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127958-77-4
Record name [2-(Morpholin-4-yl)ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Features and Functional Group Analysis

The chemical structure of Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- is fundamental to its properties and reactivity. A thorough analysis reveals the presence of three key functional groups: a carboxylic acid, an ether, and a tertiary amine in the form of a morpholine (B109124) ring.

The carboxylic acid group (-COOH) is a defining feature, imparting acidic properties to the molecule. This group consists of a carbonyl group (C=O) bonded to a hydroxyl group (-OH). The presence of this functional group allows the compound to participate in a variety of chemical reactions, such as esterification and acid-base reactions. The acidity of the carboxylic acid is a key characteristic that influences its behavior in different chemical environments.

The morpholine ring is a six-membered heterocyclic ring containing both an amine and an ether functional group. In this compound, the nitrogen atom of the morpholine ring is a tertiary amine, as it is bonded to three carbon atoms. The morpholine moiety is a common structural motif in medicinal chemistry, often introduced to improve the pharmacokinetic properties of a molecule. sci-hub.se The presence of the morpholine ring in Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- adds a basic character to the molecule, making it amphoteric in nature.

FeatureDescription
IUPAC Name 2-(2-morpholinoethoxy)acetic acid
CAS Number 33839-75-9
Molecular Formula C8H15NO4
Key Functional Groups Carboxylic Acid, Ether, Tertiary Amine (Morpholine)

Chemical Space Position and Structural Analogs Within Organic Chemistry

To understand the chemical space occupied by Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-, it is useful to consider its structural analogs. These are compounds with similar structures that can provide insights into its potential applications and reactivity.

One of the closest structural analogs is acetic acid 2-[2-(4-morpholinyl)ethoxy]ethyl ester . This compound is an ester derivative where the acidic proton of the carboxylic acid is replaced by an ethyl group. This modification significantly alters the compound's properties, making it less polar and removing its acidic character.

Other relevant analogs include various substituted acetic acid derivatives. For example, 2-(2-Butoxyethoxy)acetic acid shares the ethoxy acetic acid backbone but has a butyl group instead of the morpholinoethyl group. nih.gov This highlights how modifications to the side chain can tune the molecule's properties, such as its hydrophobicity. Similarly, compounds like [2-(2-Methoxyethoxy)ethoxy] acetic acid feature extended ether chains, which can influence solubility and coordinating ability. merckmillipore.com

Within the broader class of morpholine-containing compounds, there are numerous analogs of interest. For instance, 2-morpholinoacetic acid is a simpler analog where the morpholine (B109124) ring is directly attached to the acetyl group. chemspider.com This compound lacks the flexible ethoxy linker, which would affect its conformational freedom and potential binding interactions. More complex analogs, such as 2-{2-[5-(Ethoxycarbonyl)-2-morpholinoanilino]-2-oxoethoxy}acetic acid , incorporate the morpholinoethoxy acetic acid scaffold into larger, more functionalized molecules. nih.gov

The study of these and other analogs helps to map the chemical space around Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- and to identify structure-activity relationships that can guide the design of new molecules with desired properties.

Historical and Contemporary Significance As a Chemical Building Block

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.org For Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-, the analysis identifies several logical bond disconnections corresponding to reliable chemical reactions. scitepress.orgamazonaws.com

The primary disconnections for the target molecule are:

C-O Ether Bond: The most logical disconnection is at the ether linkage. This breaks the molecule into two key synthons: a nucleophilic 2-(4-morpholinyl)ethoxy anion and an electrophilic C2 synthon representing the acetic acid moiety.

C-N Bond of the Morpholine: A further disconnection of the 2-(4-morpholinyl)ethanol precursor at the C-N bond leads back to morpholine and a C2 electrophile like ethylene (B1197577) oxide.

Functional Group Interconversion (FGI): The carboxylic acid group is often best installed in a protected form. An FGI approach suggests that the target acid can be synthesized from the hydrolysis of a more stable precursor, such as an ester (e.g., ethyl 2-[2-(4-morpholinyl)ethoxy]acetate) or a nitrile. researchgate.net

This analysis leads to a convergent synthetic plan starting from morpholine, an ethylene source, and an acetic acid derivative.

Classical Synthetic Routes and Precursor Chemistry

Classical routes to Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- rely on well-established, fundamental organic reactions. The synthesis is typically a multi-step process involving the assembly of the key fragments identified during retrosynthesis.

Esterification Reactions for Carboxylic Acid Formation

While the target compound is a carboxylic acid, its synthesis often proceeds via an ester intermediate to improve solubility and prevent unwanted side reactions of the free acid. The final step is typically the hydrolysis of this ester.

A common strategy involves the synthesis of an alkyl ester, such as ethyl 2-[2-(4-morpholinyl)ethoxy]acetate, which is then converted to the final carboxylic acid. This hydrolysis is a standard transformation achieved under acidic or basic conditions. Basic hydrolysis (saponification) using an aqueous solution of a base like sodium hydroxide, followed by acidic workup, is a robust method to yield the desired carboxylic acid.

Alternatively, the acetic acid moiety can be introduced via a nitrile group, which is subsequently hydrolyzed. For instance, the reaction of 2-(4-morpholinyl)ethoxy chloride with sodium cyanide would yield a nitrile, which can be converted to the carboxylic acid under strong acidic or basic conditions.

Etherification Pathways for Alkyl Ether Linkage

The formation of the central ether linkage is a critical step in the synthesis. The Williamson ether synthesis is the most prominent classical method for this transformation. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.

In this context, 2-(4-morpholinyl)ethanol is treated with a strong base (e.g., sodium hydride, sodium hydroxide) to form the corresponding sodium alkoxide. This potent nucleophile then displaces a halide from an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, to form the ether linkage and yield the ester precursor.

Reactant 1 Reactant 2 Base Solvent Product
2-(4-morpholinyl)ethanolEthyl chloroacetateSodium Hydride (NaH)Tetrahydrofuran (THF)Ethyl 2-[2-(4-morpholinyl)ethoxy]acetate
2-(4-morpholinyl)ethanolEthyl bromoacetateSodium Hydroxide (NaOH)Dimethylformamide (DMF)Ethyl 2-[2-(4-morpholinyl)ethoxy]acetate

Introduction and Modification of the Morpholine Heterocycle

The morpholine heterocycle is a common motif in pharmacologically active compounds due to its physicochemical properties. nih.gov The key precursor containing this ring, 2-(4-morpholinyl)ethanol, is readily synthesized. A standard industrial method involves the N-alkylation of morpholine with ethylene oxide. This reaction proceeds via the ring-opening of the epoxide by the secondary amine of morpholine.

Another common laboratory-scale synthesis is the reaction of morpholine with a 2-haloethanol, such as 2-chloroethanol, in the presence of a base to neutralize the hydrogen halide formed during the reaction.

The morpholine ring itself can be prepared through various methods, most commonly the dehydration and cyclization of diethanolamine (B148213) using a strong acid like sulfuric acid. e3s-conferences.orgresearchgate.net

Modern Synthetic Advancements and Green Chemistry Principles

Modern synthetic chemistry aims to improve upon classical methods by increasing efficiency, reducing waste, and employing milder reaction conditions. These principles are applicable to the synthesis of Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-.

Catalytic Approaches in Synthesis (e.g., Phase Transfer Catalysis, Metal Catalysis)

Phase Transfer Catalysis (PTC): The Williamson ether synthesis can be significantly enhanced by the application of phase-transfer catalysis. iagi.or.idchempedia.info This technique is particularly useful when one reactant is soluble in an organic phase (like ethyl chloroacetate) and the other in an aqueous phase (like the sodium salt of 2-(4-morpholinyl)ethanol). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), transports the alkoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. acs.orgmdpi.com This method often avoids the need for expensive, anhydrous solvents and strong, hazardous bases like sodium hydride, leading to safer, more economical, and efficient reactions. mdpi.com

Catalyst Type Example Catalyst Reaction Advantage
Quaternary Ammonium SaltTetrabutylammonium bromide (TBAB)Williamson Ether SynthesisFacilitates reaction between aqueous and organic phases, milder conditions, higher yields. tandfonline.com
Polyethylene Glycol (PEG)PEG 400Williamson Ether SynthesisActs as an open-chain crown ether to complex the cation, promoting catalysis. acs.org

Metal Catalysis: Transition metal-catalyzed reactions have become powerful tools for forming carbon-heteroatom bonds, including C-O bonds for ethers. nih.gov While palladium and copper-catalyzed cross-coupling reactions are more frequently used for synthesizing aryl ethers, their principles represent an advanced approach to etherification. numberanalytics.comresearchgate.net These catalytic cycles, which involve steps like oxidative addition and reductive elimination, offer alternative pathways that can sometimes tolerate a broader range of functional groups compared to classical SN2 reactions. nih.gov Nickel catalysis has also emerged as a useful strategy for C-O bond formation under mild conditions. nih.gov

Green Chemistry in Morpholine Synthesis: Advancements in green chemistry have led to safer methods for synthesizing morpholine precursors. For example, ethylene sulfate (B86663) has been reported as a reagent for the N-alkylation of 1,2-amino alcohols to form the morpholine ring. chemrxiv.orgacs.orgnih.gov This approach is redox-neutral and avoids the use of more hazardous reagents, aligning with the principles of green chemistry. chemrxiv.orgacs.org

Solvent-Free or Alternative Solvent Reaction Systems

The synthesis of morpholine derivatives often involves traditional organic solvents. However, aligning with the principles of green chemistry, there is a growing interest in developing syntheses in solvent-free conditions or with alternative, more environmentally benign solvents.

Solvent-Free Approaches: Solvent-free reactions, often conducted by heating a mixture of neat reactants, can offer significant advantages, including reduced waste, lower costs, and simplified purification procedures. For instance, acetylation reactions, a common transformation in organic synthesis, can be performed efficiently under solvent-free conditions, sometimes using a catalyst to promote the reaction. frontiersin.org The direct amidation of carboxylic acids with amines has also been achieved using catalysts like Fe³⁺-montmorillonite clay under solvent-free conditions at reflux temperatures, where the carboxylic acid itself can act as the solvent. google.com While a specific solvent-free synthesis for Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- is not extensively detailed in the literature, such principles could be adapted. For example, the reaction of morpholine with an appropriate chloroacetate precursor could potentially be carried out under neat conditions with thermal promotion.

Alternative Solvents: The replacement of hazardous dipolar aprotic solvents (e.g., DMF, NMP) is a key goal in sustainable chemistry. mdpi.com Solvent selection guides suggest a range of greener alternatives, including alcohols, ethers, carbonates, and bio-derived solvents like Cyrene™. mdpi.comresearchgate.net For reactions involving carboxylic acids, glacial acetic acid itself can serve as a solvent, facilitating certain reactions like electropolymerization or amide formation. nih.govmdpi.com In the context of synthesizing the title compound, a potential route involves the reaction of 4-(2-hydroxyethyl)morpholine with a protected haloacetic acid, which could be explored in greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), known for their favorable environmental and safety profiles. researchgate.net

Below is a table summarizing potential alternative solvents and their properties.

Solvent ClassExample(s)Key AdvantagesPotential Application in Synthesis
Ethers2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)Higher boiling points, stability to bases, lower peroxide formationWilliamson ether synthesis step
CarbonatesPropylene (B89431) carbonateLow toxicity, high boiling pointNucleophilic substitution reactions
AlcoholsEthanol, IsopropanolBiodegradable, low toxicityGeneral purpose solvent, recrystallization
Bio-derivedCyrene™ (dihydrolevoglucosenone)Biodegradable, derived from celluloseReplacement for DMF, NMP

Microwave-Assisted and Photochemical Synthesis

Modern synthetic chemistry increasingly employs energy sources other than conventional heating to drive reactions, often with improved outcomes.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, celebrated for its ability to dramatically reduce reaction times, increase product yields, and enhance purity. anton-paar.comajrconline.org The technique relies on the efficient heating of polar molecules and solvents through dielectric heating, leading to rapid temperature increases and accelerated reaction rates. anton-paar.com

Many transformations, including nucleophilic substitutions, heterocycle synthesis, and multicomponent reactions, have been successfully optimized under microwave conditions. nih.govat.ua For the synthesis of Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-, the key C-O or N-C bond-forming steps are well-suited for microwave assistance. For example, the alkylation of 4-(2-hydroxyethyl)morpholine with an acetic acid synthon could be significantly accelerated. The use of microwave heating in conjunction with solvent-free conditions or in high-boiling green solvents like propylene carbonate can further enhance the efficiency and sustainability of the synthesis. unimi.it

Photochemical Synthesis: Photochemical reactions utilize light energy to promote transformations that may be inaccessible through thermal methods. While photochemical approaches are powerful for specific molecular frameworks, their application to the synthesis of a saturated, aliphatic ether-acid like Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- is not straightforward or commonly reported. Recent studies in the photochemistry of related acetic acid derivatives have focused on molecules containing a chromophore, such as 2-(2-formylphenoxy)acetic acid, which can undergo photocyclization upon UV irradiation. rsc.orgnih.govresearchgate.net The title compound lacks a suitable chromophore to absorb UV-Vis light efficiently, making a direct photochemical synthesis challenging without significant modification or the use of a photosensitizer.

Derivatization and Analog Synthesis

The structural framework of Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogs.

Chemical Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization.

Amide Formation: One of the most common transformations is the formation of amides via coupling with primary or secondary amines. This reaction typically requires the activation of the carboxylic acid. A wide array of coupling reagents has been developed for this purpose, enabling amide bond formation under mild conditions with high yields. organic-chemistry.org Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are frequently used, often in combination with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. fishersci.co.ukthermofisher.com Other classes of reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HATU, HBTU). fishersci.co.uk The choice of reagent and reaction conditions depends on the specific amine substrate and the desired purity of the final product. fishersci.co.ukyoutube.com

The general scheme for amide formation is as follows: R-COOH + R'-NH₂ --(Coupling Agent)--> R-CONH-R'

A table of common coupling reagents is provided below.

Reagent ClassAbbreviationFull NameNotes
CarbodiimidesEDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble byproducts, easy removal. thermofisher.com
DCCDicyclohexylcarbodiimideInsoluble dicyclohexylurea byproduct, removed by filtration. fishersci.co.uk
Uronium/GuanidiniumHATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient, low racemization. fishersci.co.uk
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateCommon peptide coupling reagent. fishersci.co.uk
PhosphoniumPyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateEffective for hindered substrates. fishersci.co.uk

Anhydride (B1165640) Formation: Symmetrical anhydrides can be synthesized from carboxylic acids through dehydration. This can be achieved by heating two equivalents of the carboxylic acid, often with a strong dehydrating agent. khanacademy.orgyoutube.com A more common laboratory method for preparing both symmetrical and mixed anhydrides involves the reaction of a carboxylate salt with an acyl chloride. masterorganicchemistry.com For instance, Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- could be converted to its sodium salt and reacted with an acyl chloride like acetyl chloride to form a mixed anhydride. Alternatively, reacting the carboxylic acid with a reagent like oxalyl chloride or thionyl chloride can first generate the corresponding acyl chloride, which can then react with a second equivalent of the carboxylate. nih.gov

Transformations of the Morpholine Ring

The morpholine ring provides opportunities for further functionalization.

N-functionalization: The tertiary amine nitrogen of the morpholine ring is nucleophilic and can react with electrophiles. However, this can lead to the formation of quaternary ammonium salts. For instance, reaction with an alkyl halide (e.g., methyl iodide) would yield the corresponding N-methyl morpholinium iodide salt. Such N-functionalization can alter the solubility and electronic properties of the molecule.

Ring Expansion/Contraction: Ring expansion or contraction of the morpholine heterocycle are complex transformations that are not commonly performed on a pre-existing morpholine-containing compound like the title molecule. Such modifications are typically achieved during the synthesis of the heterocyclic ring system itself from acyclic precursors.

Alterations of the Ethoxy Linkage

Modifying the length or branching of the ethoxy linker is synthetically challenging post-synthesis.

Chain Homologation and Branching: Altering the -(CH₂)₂-O-(CH₂)₂- chain is generally not achieved by modifying the final molecule. Instead, analogs with different linker lengths or branching patterns are created through de novo synthesis. This involves starting with different precursors. For example, to synthesize a homologated analog, one might start with 4-(3-hydroxypropyl)morpholine (B1295618) or use a three-carbon linker like 1-bromo-3-chloropropane (B140262) in a multi-step sequence. Synthesizing branched analogs would require starting with a branched diol or amino alcohol. The synthesis of related compounds like [2-(2-aminoethoxy)ethoxy] acetic acid derivatives often starts from precursors like 2-[2-(2-chloroethoxy)ethoxy]-ethanol, highlighting a strategy of building the desired chain from the outset. google.com

Stereochemical Control in Synthesis

Stereochemistry is a critical aspect of organic synthesis, focusing on the spatial arrangement of atoms in molecules. rijournals.com However, Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- is an achiral molecule. It does not possess any stereocenters (chiral carbons), nor does it exhibit other forms of stereoisomerism such as geometric isomerism. Therefore, strategies for stereochemical control, such as asymmetric synthesis or the use of chiral catalysts to favor the formation of one enantiomer or diastereomer over another, are not applicable to the synthesis of the parent compound itself. researchgate.netunipv.it Stereocenters could be introduced through derivatization, for example, by adding a chiral substituent to the morpholine ring or by forming an amide with a chiral amine. In such cases, the stereochemical outcome of those subsequent reactions would need to be controlled.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. Through a combination of one-dimensional and two-dimensional techniques, it is possible to map the complete carbon framework and proton environments of Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal six distinct signals corresponding to the different proton environments in the molecule. The integration of these signals will reflect the number of protons in each environment. The acidic proton of the carboxyl group is expected to be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Predicted ¹H NMR Chemical Shifts:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H-a (Morpholine, -CH₂-N-) ~2.55 Triplet 4H
H-b (Morpholine, -CH₂-O-) ~3.70 Triplet 4H
H-c (-N-CH₂-CH₂-O-) ~2.75 Triplet 2H
H-d (-N-CH₂-CH₂-O-) ~3.65 Triplet 2H
H-e (-O-CH₂-COOH) ~4.15 Singlet 2H

Note: Predicted values are based on typical chemical shifts for similar functional groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. Due to molecular symmetry in the morpholine ring, only five distinct carbon signals are anticipated. The carbonyl carbon of the carboxylic acid will appear significantly downfield.

Predicted ¹³C NMR Chemical Shifts:

Carbon Assignment Predicted Chemical Shift (ppm)
C-a (Morpholine, -CH₂-N-) ~54.0
C-b (Morpholine, -CH₂-O-) ~67.0
C-c (-N-CH₂-CH₂-O-) ~58.0
C-d (-N-CH₂-CH₂-O-) ~69.0
C-e (-O-CH₂-COOH) ~68.5

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Two-dimensional NMR experiments are crucial for confirming the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings through two or three bonds. Key expected correlations include:

H-a with H-b within the morpholine ring.

H-c with H-d in the ethoxy linker.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. The expected correlations would confirm the assignments made in the 1D spectra, for instance, connecting the H-a signal to the C-a signal, H-b to C-b, and so on.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular fragments. Key expected correlations would be:

Protons H-c to carbons C-a, confirming the connection of the ethoxy chain to the morpholine nitrogen.

Protons H-e to the carbonyl carbon C-f and the ether carbon C-d, confirming the acetic acid moiety's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which helps to determine the molecule's preferred conformation. For a flexible molecule like this, NOESY could reveal through-space interactions between protons on the morpholine ring and the ethoxy chain.

The morpholine ring typically undergoes a rapid chair-to-chair inversion at room temperature. researchgate.net Variable Temperature (VT) NMR studies can provide insight into this dynamic process. By lowering the temperature, it may be possible to slow this inversion to the NMR timescale. This would result in the broadening and eventual splitting of the morpholine proton signals (H-a and H-b) into distinct signals for the axial and equatorial protons, allowing for the calculation of the energy barrier for ring inversion.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion. For Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-, with the molecular formula C₈H₁₅NO₄, the expected exact mass can be calculated.

Predicted HRMS Data:

Ion Molecular Formula Calculated Exact Mass
[M+H]⁺ C₈H₁₆NO₄⁺ 190.1074
[M+Na]⁺ C₈H₁₅NNaO₄⁺ 212.0893

Confirmation of the measured exact mass to within a few parts per million (ppm) of the calculated value would provide strong evidence for the molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion, [M+H]⁺ or [M-H]⁻) to produce a fragmentation spectrum. The fragmentation pattern provides valuable information about the molecule's structure.

Predicted Fragmentation Pathway for [M+H]⁺: The fragmentation of Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- is likely to be initiated by cleavage at the ether linkages or the morpholine ring, which are common fragmentation points. libretexts.org

Loss of the acetic acid moiety: Cleavage of the C-O bond could lead to the loss of a neutral CH₂COOH group, resulting in a fragment corresponding to the protonated morpholino-ethoxy portion.

Cleavage of the morpholine ring: A characteristic fragmentation pattern for morpholine-containing compounds is the retro-Diels-Alder reaction or other ring-opening mechanisms.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. libretexts.org

Predicted Key Fragments in MS/MS (Positive Ion Mode):

Predicted m/z Proposed Fragment Structure/Loss
100.0762 [C₅H₁₀NO]⁺ (Fragment from cleavage of the ethoxy linker)
86.0969 [C₅H₁₂N]⁺ (Protonated morpholine after cleavage)
58.0656 [C₃H₈N]⁺ (Fragment from morpholine ring cleavage)

Analysis of these fragment ions would allow for the reconstruction of the molecular structure, confirming the connectivity of the morpholine ring, the ethoxy linker, and the acetic acid group.

Ionization Techniques (e.g., ESI, EI, MALDI)

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elucidating the structure of "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" through fragmentation analysis. The choice of ionization technique is critical for obtaining meaningful data.

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for this compound. nih.govnih.gov Due to the presence of a basic morpholine nitrogen and an acidic carboxylic acid group, the molecule can be readily ionized in both positive and negative ion modes. In positive ion mode, it is expected to form a prominent protonated molecule [M+H]⁺. In negative ion mode, it would form a deprotonated molecule [M-H]⁻. Tandem MS (MS/MS) experiments on these precursor ions induce fragmentation, providing insight into the molecule's connectivity. Common fragmentation pathways include cleavage of the ether linkages and fragmentation of the morpholine ring. unibas.it

Electron Impact (EI) is a hard ionization technique that subjects the molecule to high-energy electrons, leading to extensive fragmentation and often a weak or absent molecular ion peak. nih.gov While this provides a detailed fragmentation "fingerprint," interpreting the complex spectra can be challenging. nist.govstackexchange.com Expected fragmentation would involve alpha-cleavage adjacent to the nitrogen and oxygen atoms, as well as the loss of small neutral molecules. libretexts.orglibretexts.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) is typically used for larger, non-volatile molecules like polymers and biomolecules. researchgate.netyoutube.com While less common for a molecule of this size, it could be employed, often forming cationized species (e.g., [M+Na]⁺ or [M+K]⁺) depending on the matrix and sample preparation.

The predicted fragmentation patterns are crucial for structural confirmation. A summary of plausible fragments and their corresponding mass-to-charge ratios (m/z) is presented below.

Ionization ModePrecursor Ion (m/z)Proposed Fragment IonFragment m/z (Proposed)Plausible Neutral Loss
ESI (+)204.12[M+H]⁺--
ESI (+) MS/MS204.12[C₆H₁₂NO]⁺114.09C₂H₄O₂ (Acetic acid)
ESI (+) MS/MS204.12[C₄H₁₀NO]⁺88.08C₄H₆O₃
EI203.11 (M⁺)[C₈H₁₄NO₃]⁺172.10CH₂=CH₂ (Ethene)
EI203.11 (M⁺)[C₆H₁₂NO₂]⁺130.09C₂H₃O (Acetyl radical)
EI203.11 (M⁺)[C₄H₈N]⁺70.06C₄H₇O₄ (Radical)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-". rsc.orgnih.gov The spectra serve as a unique molecular fingerprint.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, exciting vibrational modes such as stretching and bending. researchgate.net The IR spectrum of this compound is expected to show strong, characteristic bands. A very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. colostate.edu A sharp and intense peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch. chem-soc.si The C-O-C stretching vibrations from the ether linkages and the morpholine ring are expected in the 1150-1050 cm⁻¹ region. nist.gov

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretch will be present. researchgate.netopen-raman.org The symmetric vibrations of the carbon backbone and the morpholine ring are often strong and well-defined, providing further structural detail. researchgate.net

The combination of IR and Raman spectroscopy allows for a comprehensive assignment of the vibrational modes, confirming the presence of all key functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Carboxylic Acid (O-H)Stretching (H-bonded)2500-3300Strong, BroadWeak
Carboxylic Acid (C=O)Stretching1700-1725StrongMedium-Strong
Alkyl (C-H)Stretching2850-2960Medium-StrongStrong
Ether (C-O-C)Asymmetric Stretching1200-1275StrongMedium
Ether & Morpholine (C-O-C)Symmetric Stretching1050-1150StrongMedium
Morpholine (C-N-C)Stretching1115-1140MediumMedium
Carboxylic Acid (C-O)Stretching1210-1320StrongWeak

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal data on molecular geometry, conformation, and the nature of intermolecular interactions that govern the crystal lattice.

Single crystal X-ray diffraction (SCXRD) on a suitable crystal of "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" would yield precise measurements of bond lengths, bond angles, and torsion angles. scispace.com This data would confirm the expected chair conformation of the morpholine ring and the planar geometry of the carboxylic acid group. As the molecule is achiral, it would crystallize in a centrosymmetric space group, and thus the concept of absolute configuration is not applicable.

ParameterBond/AngleExpected Value
Bond LengthC=O~1.21 Å
Bond LengthC-O (acid)~1.31 Å
Bond LengthC-O (ether)~1.43 Å
Bond LengthC-N (morpholine)~1.47 Å
Bond AngleO=C-O~123°
Bond AngleC-O-C (ether)~112°
Bond AngleC-N-C (morpholine)~110°

The solid-state structure is dictated by a network of intermolecular interactions. mdpi.comresearchgate.net For "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-", the most significant interaction is the hydrogen bonding between the carboxylic acid groups. It is highly probable that two molecules would form a centrosymmetric dimer via a pair of O-H···O hydrogen bonds, creating a robust R₂²(8) supramolecular synthon. researchgate.net

Polymorphism is the ability of a compound to exist in more than one crystalline form. researchgate.net "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" could potentially exhibit polymorphism due to different possible arrangements of the hydrogen-bonded dimers or the existence of different molecular conformations (conformational polymorphism) in the solid state. Identifying and characterizing different polymorphs is crucial as they can have different physical properties.

Co-crystallization is a crystal engineering technique used to design new multi-component crystalline solids by combining the target molecule with a suitable co-former. researchgate.netnih.gov The carboxylic acid group in "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" is an excellent hydrogen bond donor, while the morpholine nitrogen and ether oxygens are hydrogen bond acceptors. This makes the molecule an ideal candidate for forming co-crystals with a wide range of co-formers, such as pyridines, amides, or other carboxylic acids. japer.inresearchgate.net This approach could be used to modify the physicochemical properties of the solid form in a controlled manner. farmaciajournal.com

Chemical Reactivity and Mechanistic Investigations of Acetic Acid, 2 2 4 Morpholinyl Ethoxy

Hydrolysis and Transesterification Reactions of the Ester Group

While the parent compound is a carboxylic acid, its ester derivatives, such as ethyl 2-(2-morpholinoethoxy)acetate, are susceptible to hydrolysis and transesterification. These reactions are crucial in synthetic chemistry and drug metabolism studies.

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid and the corresponding alcohol under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of water and a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a base, such as sodium hydroxide, acts as a nucleophile, attacking the carbonyl carbon. dergipark.org.tr This process yields a carboxylate salt and an alcohol. The reaction is driven to completion by the formation of the resonance-stabilized carboxylate anion. chemrxiv.org The kinetics of such reactions are typically second-order. chemrxiv.orgresearchgate.net

Transesterification: This process involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, reacting the ethyl ester with methanol (B129727) under acidic conditions would shift the equilibrium to produce the methyl ester and ethanol. wikipedia.org The reaction proceeds through a tetrahedral intermediate similar to hydrolysis. wikipedia.org Using the alcohol as the solvent can drive the reaction toward the desired product. wikipedia.org

Table 2: Reactions of the Ester Derivative (Ethyl 2-(2-morpholinoethoxy)acetate)

Reaction Reagents Products Conditions Mechanism
Acidic Hydrolysis H₂O, H⁺ (e.g., HCl) 2-(2-morpholinoethoxy)acetic acid + Ethanol Heat Reversible nucleophilic acyl substitution
Basic Hydrolysis OH⁻ (e.g., NaOH) Sodium 2-(2-morpholinoethoxy)acetate + Ethanol Room Temp. or Heat Irreversible nucleophilic acyl substitution (Saponification)

| Transesterification | Methanol (CH₃OH), H⁺ or CH₃O⁻ | Methyl 2-(2-morpholinoethoxy)acetate + Ethanol | Heat | Nucleophilic acyl substitution |

Reactions of the Morpholine (B109124) Nitrogen Atom

The tertiary nitrogen atom in the morpholine ring is nucleophilic and is the site of several important chemical transformations. wikipedia.org

N-Alkylation: As a tertiary amine, the morpholine nitrogen can be alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) via an SN2 mechanism. This reaction leads to the formation of a quaternary ammonium (B1175870) salt.

N-Acylation: The nitrogen atom can react with acylating agents like acyl chlorides or anhydrides to form a quaternary acylammonium salt. orientjchem.org While amides are typically formed from primary or secondary amines, the acylation of a tertiary amine is also a known reaction, often used to activate carboxylic acids. chemistrysteps.com For instance, reacting with acetic anhydride (B1165640) can yield an N-acetylated morpholinium species. rsc.orgnih.gov

The N-alkylation reaction described above is a quaternization reaction. When the resulting quaternary ammonium salt has a melting point below 100 °C, it is classified as an ionic liquid (IL). alfa-chemistry.com Morpholinium-based ionic liquids are a class of ILs known for their relatively high thermal stability, wide electrochemical windows, and lower toxicity compared to some imidazolium-based counterparts. rsc.org

By reacting Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- or its esters with various alkylating agents (e.g., N-butyl bromide), a range of functionalized morpholinium salts can be synthesized. lidsen.com The properties of the resulting IL, such as polarity, solubility, and coordinating ability, can be tailored by carefully selecting the alkylating agent and the counter-anion. alfa-chemistry.com These "task-specific" ionic liquids have applications as green reaction media and catalysts. scielo.bralfa-chemistry.com

Table 3: Potential Ionic Liquids via Quaternization

Alkylating Agent (R-X) Cation Formed Potential Anion (Y⁻) Potential IL Formula
Methyl Iodide (CH₃I) 4-(2-(2-carboxyethoxy)ethyl)-4-methylmorpholin-4-ium Iodide (I⁻) [C₁-Morph-C₂OC₁-COOH]⁺I⁻
Ethyl Bromide (C₂H₅Br) 4-(2-(2-carboxyethoxy)ethyl)-4-ethylmorpholin-4-ium Bromide (Br⁻) [C₂-Morph-C₂OC₁-COOH]⁺Br⁻

| Benzyl Chloride (BnCl) | 4-benzyl-4-(2-(2-carboxyethoxy)ethyl)morpholin-4-ium | Chloride (Cl⁻) | [Bn-Morph-C₂OC₁-COOH]⁺Cl⁻ |

Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- is an excellent multidentate ligand for coordinating with metal ions. It possesses several potential donor atoms: the nitrogen of the morpholine ring, the oxygen of the ether linkage, and the two oxygen atoms of the carboxylate group. This allows it to act as a chelating agent, forming stable complexes with a variety of metal ions.

The carboxylate group can coordinate to a metal center in several modes, including monodentate, bidentate chelating, or bridging between two metal centers. The morpholine nitrogen and ether oxygen can also bind to the metal ion, leading to the formation of five- or six-membered chelate rings, which enhances the thermodynamic stability of the resulting metal complex. The specific coordination mode depends on factors such as the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction pH, and the presence of other competing ligands. mdpi.com Transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) are known to form stable complexes with ligands containing N and O donor atoms. ekb.egrsc.orgmdpi.com

Table 4: Potential Coordination with Metal Ions

Metal Ion Potential Donor Atoms Involved Possible Coordination Geometry
Cu(II) N(morpholine), O(ether), O,O'(carboxylate) Distorted Octahedral, Square Planar
Zn(II) N(morpholine), O(ether), O(carboxylate) Tetrahedral, Octahedral
Ni(II) N(morpholine), O(ether), O,O'(carboxylate) Octahedral
Fe(III) O(ether), O,O'(carboxylate) Octahedral

| Lanthanides (e.g., La³⁺, Gd³⁺) | O(ether), O,O'(carboxylate) | High coordination numbers (7-10) nih.gov |

Oxidative and Reductive Transformations of Specific Functional Groups

The different functional groups within the molecule exhibit distinct behaviors under oxidative and reductive conditions.

Oxidative Transformations: The morpholine ring is the most susceptible to oxidation. The tertiary amine can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or m-CPBA. Under more vigorous conditions, such as electrochemical oxidation or with strong chemical oxidants, oxidative cleavage of the C-C bonds within the morpholine ring can occur. google.comacs.org The ether linkage is generally stable to oxidation, though it can be cleaved under harsh conditions. The carboxylic acid group is resistant to further oxidation.

Reductive Transformations: The primary site for reduction is the carboxylic acid group. It can be reduced to the corresponding primary alcohol, 2-(2-(4-morpholinyl)ethoxy)ethan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). libretexts.orgbritannica.com Milder reducing agents like sodium borohydride (B1222165) are generally not strong enough to reduce carboxylic acids. libretexts.org The morpholine and ether functional groups are typically stable under these reduction conditions.

Table 5: Summary of Oxidative and Reductive Transformations

Reaction Type Reagents Functional Group Targeted Product
Oxidation H₂O₂, m-CPBA Morpholine Nitrogen N-oxide derivative
Oxidative Cleavage O₃, KMnO₄, Electrochemical Morpholine Ring Ring-opened products google.com

| Reduction | LiAlH₄, then H₂O | Carboxylic Acid | 2-(2-(4-morpholinyl)ethoxy)ethan-1-ol |

Reaction Kinetics and Mechanistic Pathways Elucidation

Specific kinetic data, such as rate constants, activation energies, and reaction orders for Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-, have not been documented in the accessible literature. Elucidation of its mechanistic pathways would require dedicated experimental studies, which appear not to have been published.

Generally, the reactivity of this molecule would be influenced by its three main functional groups:

Carboxylic Acid Group (-COOH): This group can undergo typical reactions such as esterification with alcohols under acidic catalysis. The kinetics of such reactions are well-documented for other carboxylic acids and generally follow second-order kinetics. The mechanism involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack from the alcohol.

Ether Linkage (-O-): The two ether linkages are generally stable and unreactive under most conditions. Cleavage would require harsh conditions, such as refluxing with strong acids like hydrobromic or hydroiodic acid.

Morpholine Ring (Tertiary Amine): The nitrogen atom in the morpholine ring is basic and nucleophilic. It can be protonated by acids to form a morpholinium salt. It can also act as a nucleophile in reactions such as alkylation.

Without experimental data, any discussion of reaction kinetics remains speculative. A hypothetical kinetic study of its esterification, for instance, would likely involve monitoring the concentration of the carboxylic acid over time in the presence of an alcohol and an acid catalyst at various temperatures.

Table 4.5.1: Hypothetical Parameters for Kinetic Analysis

ParameterMethod of DeterminationPotential Influencing Factors
Rate Constant (k) Titration, Spectroscopy (NMR, IR), or Chromatography (GC, HPLC)Temperature, Catalyst Concentration, Solvent Polarity
Reaction Order Method of Initial Rates, Integral MethodConcentration of Reactants
Activation Energy (Ea) Arrhenius Plot (ln(k) vs. 1/T)Nature of the Reactants and Catalyst

This table represents a general approach to studying reaction kinetics and is not based on experimental data for Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution Reactions

The structural components of Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- are generally not susceptible to electrophilic substitution. The morpholine ring is a saturated heterocycle and lacks the pi-electron system necessary for electrophilic aromatic substitution. The aliphatic ether and carboxylic acid portions of the molecule are also not prone to this type of reaction. Electrophilic attack is more likely to occur at the oxygen or nitrogen atoms due to their lone pairs of electrons, but these are typically classified as acid-base or nucleophilic reactions.

Nucleophilic Substitution Reactions

The molecule possesses several sites that can participate in nucleophilic reactions, either as a nucleophile or as a substrate for nucleophilic attack.

As a Nucleophile:

The nitrogen atom of the morpholine ring is a good nucleophile and can react with electrophiles such as alkyl halides in a nucleophilic substitution reaction (alkylation) to form a quaternary ammonium salt.

The oxygen atoms in the ether linkages and the carbonyl group also have lone pairs, but they are generally weaker nucleophiles than the nitrogen atom.

As a Substrate for Nucleophilic Acyl Substitution:

The carboxylic acid group is the primary site for this type of reaction. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. However, the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction typically requires activation, either by protonation of the carbonyl oxygen under acidic conditions or by converting the hydroxyl group into a better leaving group (e.g., by reacting with thionyl chloride to form an acyl chloride).

Once activated, the carbonyl carbon can be attacked by a variety of nucleophiles, such as alcohols (to form esters), amines (to form amides), or other carboxylates (to form anhydrides).

Table 4.6.1: Potential Nucleophilic Substitution Reactions

Reaction TypeReactant/ConditionsProduct Type
Nucleophilic Acyl Substitution Alcohol (R'-OH) / Acid Catalyst (e.g., H₂SO₄)Ester
Nucleophilic Acyl Substitution Thionyl Chloride (SOCl₂) followed by Amine (R'-NH₂)Amide
Nucleophilic Alkylation Alkyl Halide (R'-X)Quaternary Ammonium Salt

This table illustrates theoretically possible reactions based on the functional groups present in the molecule. It is not based on documented experimental results for Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-.

Computational and Theoretical Chemistry Studies on Acetic Acid, 2 2 4 Morpholinyl Ethoxy

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-", these calculations would provide insights into its reactivity, stability, and spectroscopic characteristics.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-", the HOMO is expected to be localized primarily on the morpholine (B109124) nitrogen and oxygen atoms, which are the most electron-rich centers. The lone pair of electrons on the nitrogen atom, in particular, contributes significantly to the HOMO, making it the primary site for electrophilic attack. The LUMO, conversely, is likely to be distributed over the carboxylic acid group, specifically the carbonyl carbon and oxygen atoms. This region represents the most electrophilic site, susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For morpholine derivatives, this gap is influenced by the nature of the substituents. In the case of "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-", the electron-withdrawing nature of the ethoxy-acetic acid group would likely lead to a moderate HOMO-LUMO gap.

Table 1: Predicted Frontier Orbital Characteristics for Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-

Molecular Orbital Predicted Localization Implication for Reactivity
HOMO Morpholine nitrogen and oxygen atoms Site for electrophilic attack
LUMO Carboxylic acid group (C=O) Site for nucleophilic attack
HOMO-LUMO Gap Moderate Indicates moderate chemical reactivity and stability

The distribution of electron density within a molecule can be visualized using molecular electrostatic potential (MEP) surfaces. These surfaces map the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution.

In "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-", the MEP surface would show regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). The most negative potential is expected to be located around the oxygen atoms of the carboxylic acid group and the morpholine ring, indicating these as the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the regions of highest positive potential are anticipated to be around the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen atoms attached to the carbons adjacent to the morpholine nitrogen. These areas are susceptible to nucleophilic attack.

This charge distribution is critical in understanding the molecule's intermolecular interactions, solubility, and how it might interact with biological targets.

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts for "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" would be based on the electronic environment of each nucleus. The protons and carbons of the morpholine ring are expected to show characteristic shifts. Specifically, the protons on the carbons adjacent to the nitrogen atom would likely appear at a different chemical shift compared to those adjacent to the oxygen atom due to the differing electronic effects. The protons of the ethoxy and acetic acid moieties would also have distinct and predictable chemical shifts.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Theoretical calculations can predict the frequencies and intensities of these modes. For "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-", characteristic vibrational frequencies would include the C-O-C stretching of the morpholine ring and the ether linkage, the C-N stretching of the morpholine, and the C=O and O-H stretching of the carboxylic acid group. A study on 4-acetylmorpholine, a related compound, utilized DFT calculations to assign its vibrational modes, and similar methodologies could be applied here. researchgate.net

Table 2: Predicted Spectroscopic Data for Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-

Spectroscopic Technique Predicted Key Features
1H NMR Distinct signals for morpholine, ethoxy, and acetic acid protons.
13C NMR Characteristic shifts for carbons in the morpholine ring and the side chain.
IR/Raman C-O-C, C-N, C=O, and O-H stretching frequencies.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static, and it can exist in various conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

For "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-", the primary source of conformational isomerism arises from the morpholine ring and the rotation around the single bonds in the ethoxy-acetic acid side chain. The morpholine ring is known to predominantly adopt a chair conformation, which is more stable than the boat or twist-boat conformations. researchgate.net The substituent on the nitrogen atom can be in either an axial or equatorial position. For most N-substituted morpholines, the equatorial position is favored to minimize steric hindrance.

Torsional scans, where the energy of the molecule is calculated as a function of the dihedral angle around a specific bond, would be employed to map the potential energy surface. This would reveal the most stable rotamers of the ethoxy-acetic acid side chain and the energy barriers for their interconversion.

The stability of different conformers is governed by a balance of intramolecular interactions. In "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-", several such interactions are possible.

Hydrogen Bonding: An important intramolecular interaction could be a hydrogen bond between the hydrogen atom of the carboxylic acid group and one of the lone pairs of electrons on the morpholine nitrogen or oxygen atom. The formation of such a hydrogen bond would significantly stabilize a particular conformation, leading to a folded or compact structure.

Steric Effects: Steric hindrance between the bulky morpholine ring and the ethoxy-acetic acid side chain will also play a crucial role in determining the preferred conformation. The molecule will tend to adopt a conformation that minimizes these repulsive interactions. The preference for the equatorial substitution on the morpholine ring is a direct consequence of minimizing steric strain.

Reaction Mechanism Elucidation via Computational Modeling

No specific studies detailing the elucidation of reaction mechanisms for "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" through computational modeling were identified.

Transition State Characterization and Activation Energy Calculations

Information regarding the characterization of transition states or the calculation of activation energies for reactions involving "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" is not available in the reviewed literature.

Solvent Effects Modeling on Reactivity

No computational studies modeling the effects of different solvents on the reactivity of "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" were found.

Molecular Dynamics Simulations for Solution-Phase Behavior and Aggregation (non-biological context)

There are no published molecular dynamics simulation studies that specifically investigate the solution-phase behavior and non-biological aggregation of "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-".

Due to the absence of specific research data for "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" in these computational and theoretical chemistry domains, no data tables or detailed research findings can be presented.

Applications of Acetic Acid, 2 2 4 Morpholinyl Ethoxy in Chemical Sciences and Materials Technology

Role as a Chemical Intermediate and Building Block in Organic Synthesis

The molecular architecture of "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" suggests its utility as a versatile intermediate in the synthesis of more complex molecules. The presence of a carboxylic acid and a tertiary amine (within the morpholine (B109124) ring) provides two key reactive sites for a variety of chemical transformations.

Precursor to Specialty Chemicals and Fine Chemicals

"Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" can serve as a valuable starting material for the synthesis of specialty and fine chemicals, particularly in the pharmaceutical and agrochemical industries. The morpholine moiety is a common feature in many biologically active compounds. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, allowing for the facile introduction of the morpholinoethoxy fragment into larger molecules.

For instance, related morpholinoacetic acid derivatives are used as intermediates in the synthesis of pharmaceuticals. The ether linkage and the morpholine ring can influence the solubility, lipophilicity, and metabolic stability of a drug molecule, making this building block attractive for medicinal chemists. While direct examples for the title compound are not readily found, the synthesis of various active pharmaceutical ingredients often involves intermediates with similar structural motifs.

Table 1: Potential Reactions of "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" as a Chemical Intermediate

Reaction TypeReactantProduct Functional GroupPotential Application of Product
EsterificationAlcoholEsterPro-drugs, flavor and fragrance compounds
AmidationAmineAmidePharmaceutical compounds, specialty polymers
ReductionReducing Agent (e.g., LiAlH4)AlcoholSynthesis of other organic molecules
Acid HalogenationThionyl chlorideAcid ChlorideHighly reactive intermediate for further synthesis

Incorporation into Complex Organic Architectures (e.g., dendrimers, macrocycles)

Although no specific examples of the use of "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" in dendrimer or macrocycle synthesis are documented, analogous bifunctional molecules are routinely employed in supramolecular chemistry. The flexible ethoxy linker would allow for the creation of adaptable structures, and the morpholine unit could be protonated to introduce pH-responsiveness into the final assembly.

Utility in Polymer Chemistry and Monomer Design

The structure of "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" also suggests potential applications in the field of polymer chemistry, both as a monomer for the synthesis of new polymers and as an additive to modify the properties of existing ones.

Monomer for the Synthesis of Functional Polymers

The carboxylic acid group of "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" could be utilized in step-growth polymerization reactions, such as polycondensation with diols or diamines, to form polyesters or polyamides, respectively. The resulting polymers would feature the morpholinoethoxy group as a pendant side chain. Such side chains could impart unique properties to the polymer, including:

Increased hydrophilicity and water solubility: The morpholine and ether groups can form hydrogen bonds with water.

pH-responsiveness: The morpholine ring can be protonated at acidic pH, leading to changes in polymer conformation and solubility.

Coordinating ability: The nitrogen and oxygen atoms in the morpholinoethoxy group can coordinate with metal ions, leading to applications in catalysis or separation.

While polymers based specifically on this monomer are not described in the literature, the synthesis of functional polymers with morpholine-containing side chains is an active area of research.

Polymer Additive (e.g., plasticizer, rheology modifier, compatibilizer)

"Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" or its simple esters could potentially be used as additives to modify the properties of polymers.

Plasticizer: The flexible ether chain and the polarity of the molecule might allow it to act as a plasticizer for certain polymers, increasing their flexibility and reducing their brittleness.

Rheology Modifier: In solution or in a polymer melt, the interactions of the morpholine and carboxylic acid groups could influence the viscosity and flow behavior of the system.

Compatibilizer: In polymer blends, the amphiphilic nature of the molecule (with both polar and non-polar regions) could enable it to act as a compatibilizer, improving the miscibility and interfacial adhesion between two immiscible polymers.

Again, it is important to note that these are potential applications based on chemical principles, and specific studies on "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" as a polymer additive are not currently available.

Solvating Properties and Applications in Non-Aqueous Chemical Systems

The molecular structure of "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" suggests it would be a polar, aprotic solvent. The presence of the ether and morpholine groups provides sites for hydrogen bond acceptance, while the carboxylic acid proton is acidic.

Its relatively high polarity and potential for hydrogen bonding would likely make it a good solvent for a range of polar organic and inorganic compounds. Its boiling point and other physical properties would determine its suitability for specific applications. While no data on the solvating properties of "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" are available, we can look at the properties of a structurally similar compound, 2-morpholinoacetic acid, to infer some characteristics.

Table 2: Physicochemical Properties of the Related Compound 2-Morpholinoacetic Acid

PropertyValue
Molecular FormulaC6H11NO3
Molar Mass145.16 g/mol
Density1.202 g/cm³
Melting Point162-164 °C
Boiling Point272 °C
Flash Point118 °C

Data for 2-morpholinoacetic acid, a related compound.

The relatively high boiling point of the related 2-morpholinoacetic acid suggests that "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" might also have a high boiling point, which could be advantageous in certain high-temperature reactions. The presence of the additional ethoxy group would likely increase its solvent power for a wider range of substances compared to 2-morpholinoacetic acid.

Catalytic Applications and Ligand Development for Catalysis

The unique combination of a tertiary amine (the morpholine nitrogen), ether oxygens, and a carboxylate group in "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" makes it a promising candidate for various catalytic applications. The morpholine nitrogen can act as a basic site or a nucleophile, while the ether and carboxylate oxygens can serve as coordination sites for metal ions.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field. Morpholine and its derivatives have been explored as organocatalysts, particularly in reactions proceeding through an enamine intermediate. osti.gov However, the reactivity of morpholine-based enamines is generally lower than that of their pyrrolidine (B122466) or piperidine (B6355638) counterparts. osti.gov This reduced reactivity is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring and the pyramidal geometry of the nitrogen atom, which decreases the nucleophilicity of the corresponding enamine. osti.govnih.gov

Despite these limitations, the presence of a carboxylic acid group in "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" could be advantageous. The carboxylic acid can act as an internal Brønsted acid, participating in the catalytic cycle and enhancing both the reactivity and stereoselectivity of the transformation. Research on β-morpholine amino acids has demonstrated that the carboxylic acid moiety plays a crucial role in their catalytic efficiency in Michael addition reactions. osti.govnih.gov It is plausible that "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" could function as a bifunctional organocatalyst, where the morpholine nitrogen activates the substrate and the carboxylic acid group stabilizes the transition state.

Table 1: Comparison of Morpholine-Based Organocatalysts in the Michael Addition Reaction (Note: Data is for illustrative purposes based on related compounds, not the specific subject compound)

CatalystReactionYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
β-Morpholine Amino AcidPropanal + nitrostyrene9599:198
Simple MorpholinePropanal + nitrostyrene<10--

The presence of multiple heteroatoms (N and O) in "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" makes it a potential ligand for transition metal-catalyzed reactions. mdpi.com The morpholine nitrogen and the ether and carboxylate oxygens can coordinate to a metal center, forming a stable chelate complex. The properties of the resulting metal complex, such as its solubility, stability, and catalytic activity, would be influenced by the nature of the metal and the coordination environment provided by the ligand.

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" could be employed in a variety of transformations. For instance, palladium complexes bearing morpholine-containing ligands have been used in cross-coupling reactions. The electronic and steric properties of the morpholine moiety can be fine-tuned to optimize the catalytic performance.

For heterogeneous catalysis , where the catalyst is in a different phase from the reactants, "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This approach offers the advantages of easy catalyst separation and recycling. Morpholine-modified solid supports have been used to prepare heterogeneous catalysts for selective hydrogenation reactions. mdpi.com The morpholine units on the catalyst surface can influence the selectivity of the reaction by interacting with the substrate or by modifying the electronic properties of the active metal nanoparticles. mdpi.com

Table 2: Potential Applications of "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" as a Ligand

Catalysis TypePotential ReactionRole of the Ligand
HomogeneousSuzuki Cross-CouplingStabilize Palladium Catalyst
HomogeneousHeck ReactionEnhance Selectivity
HeterogeneousSelective HydrogenationModify Catalyst Support
HeterogeneousOxidation ReactionsAnchor Active Metal Species

Electrochemical Properties and Applications (e.g., in electrolytes, redox systems)

The electrochemical behavior of "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" is another area of potential interest. The morpholine moiety can undergo oxidation to form a morpholine radical. researchgate.netmdpi.com The stability and reactivity of this radical species would depend on the surrounding molecular structure and the electrochemical conditions.

The oxidation potential of morpholine has been reported to be around +0.7 V versus a ferrocene/ferrocenium (Fc/Fc+) reference electrode. mdpi.com The presence of the ethoxy and acetic acid groups in the subject compound could influence this potential. The electrochemical oxidation of morpholine can be utilized in electrosynthesis, enabling the formation of new carbon-nitrogen bonds under mild conditions. researchgate.netmdpi.com

Furthermore, morpholine derivatives have been investigated as additives in electrolytes for high-voltage lithium-ion batteries. osti.govresearchgate.net These additives can improve the performance and stability of the battery by forming a protective solid electrolyte interphase (SEI) on the electrode surface. researchgate.net The presence of the ether linkages and the carboxylate group in "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" could enhance its solubility in common battery electrolytes and contribute to the formation of a stable and ionically conductive SEI. The carboxylate group could also help in scavenging deleterious acidic species that might be present in the electrolyte. researchgate.net

Table 3: Electrochemical Data for Morpholine and Related Compounds

CompoundOxidation Potential (V vs. Fc/Fc+)Application
Morpholine~0.7Electrosynthesis
4-(Trimethylsilyl) Morpholine-Electrolyte Additive
N-Boc Morpholine-Electrochemical C-H Oxidation

In redox systems, the ability of the morpholine nitrogen to be reversibly oxidized and reduced could be harnessed in applications such as redox flow batteries or as a redox mediator in electrochemical sensors. The specific redox potential of "Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-" would need to be determined experimentally to assess its suitability for such applications.

Environmental Transformation and Degradation Pathways Chemical Perspective

Abiotic Hydrolytic Stability under Various Environmental Conditions

The abiotic hydrolysis of Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- involves the cleavage of its ester linkage in the presence of water. This process is significantly influenced by the pH and temperature of the surrounding environment. Generally, ester hydrolysis can be catalyzed by both acids and bases.

Under neutral and ambient temperature conditions, the ether groups within the molecule are expected to be stable to hydrolysis. oecd.org However, the ester functional group is more susceptible to hydrolysis. The rate of hydrolysis is typically pH-dependent, with the reaction being significantly faster under alkaline conditions compared to neutral or acidic conditions. epa.govnih.gov

Table 1: Estimated Hydrolytic Stability of Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- based on Analogous Compounds

Environmental ConditionExpected StabilityRationale
pH
Acidic (pH 4-6)Relatively StableAcid-catalyzed hydrolysis of the ester is generally slower than base-catalyzed hydrolysis. epa.gov
Neutral (pH 7)Moderately StableNeutral hydrolysis of the ester occurs, but at a slower rate than under alkaline conditions. epa.gov
Alkaline (pH 8-9)UnstableBase-catalyzed hydrolysis of the ester is rapid. nih.govnih.gov
Temperature
Low (e.g., 10°C)Increased StabilityHydrolysis rates decrease with decreasing temperature, following the Arrhenius equation. nih.gov
Ambient (e.g., 25°C)Moderate StabilityBaseline rate of hydrolysis.
Elevated (e.g., 50°C)Decreased StabilityHydrolysis rates increase significantly with increasing temperature. nih.gov

Oxidative Degradation Pathways Induced by Chemical Oxidants

In addition to photochemical processes, Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- can be degraded through oxidation by various chemical oxidants present in the environment. These oxidants include dissolved oxygen, ozone, and metal oxides. The degradation of polyethers, which are structurally similar to the ethoxy portion of the target compound, often proceeds via the formation of hydroperoxides along the polymer backbone. mdpi.com This process can lead to chain scission and the formation of smaller, more oxidized products such as aldehydes, ketones, and carboxylic acids. mdpi.com

The morpholine (B109124) ring is also susceptible to oxidation. Studies on the biodegradation of morpholine by Mycobacterium strains have indicated that the initial step involves the cleavage of the C-N bond, which is an oxidative process. nih.gov This suggests that chemical oxidation could also target this part of the molecule. The presence of transition metal ions can catalyze the auto-oxidation of polyether urethanes, a process that may also be relevant to the ethoxy chain of the target compound. chemsafetypro.com

The rate of oxidative degradation is influenced by factors such as the concentration of the oxidant, temperature, and the presence of catalysts. For example, the reaction rate constants of hydroxyl radicals with organic compounds are temperature-dependent. rsc.org

Table 3: Key Oxidative Degradation Reactions for Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-

OxidantTarget MoietyPrimary Reaction TypePotential Products
Hydroxyl Radical (•OH) Ethoxy Chain & Morpholine RingHydrogen AbstractionHydroxylated intermediates, leading to ether and C-N bond cleavage. rsc.orgnist.gov
Ozone (O₃) Morpholine Ring (amine group)OzonolysisRing-opened products, aldehydes, carboxylic acids.
Dissolved Oxygen (O₂) Ethoxy ChainAutoxidation (slow)Hydroperoxides, leading to chain cleavage and formation of smaller oxygenated compounds. mdpi.com
Metal Oxides (e.g., MnO₂) Morpholine Ring & Ethoxy ChainSurface-mediated oxidationRing-opened products, smaller carboxylic acids.

Sorption and Interaction with Abiotic Environmental Matrices

The transport and bioavailability of Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- in the environment are largely controlled by its sorption to abiotic matrices such as soils, sediments, and mineral surfaces. Sorption is a complex process influenced by the physicochemical properties of both the chemical and the sorbent.

The morpholine moiety, being polar and water-soluble, is expected to have a low affinity for sorption to organic matter. However, it could potentially interact with clay minerals through cation exchange if the nitrogen atom becomes protonated under acidic conditions. researchgate.net

The ethoxyacetic acid part of the molecule is also relatively polar. The sorption of ethoxylated compounds has been found to be influenced by both the organic carbon content and the clay content of the soil or sediment. The sorption of carboxylic acids to mineral surfaces, such as clays (B1170129) and iron oxides, can occur through both inner-sphere and outer-sphere complexation, primarily involving the carboxylate group. rsc.org The presence of organic matter in soil generally increases the sorption of organic compounds.

Table 4: Predicted Sorption Behavior of Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- on Environmental Matrices

Environmental MatrixDominant Sorption MechanismExpected Sorption Affinity (Kd/Koc)Factors Influencing Sorption
Soil Organic Matter PartitioningLow to ModerateHydrophobicity of the molecule (low), hydrogen bonding.
Clay Minerals Cation Exchange (at low pH), Surface ComplexationLow to ModerateSoil pH, cation exchange capacity (CEC), specific surface area of the clay. researchgate.netrsc.org
Iron/Aluminum Oxides Surface Complexation (ligand exchange)ModerateSoil pH, point of zero charge of the oxides. rsc.org
Sediments Partitioning into organic carbon, adsorption to mineral fractionsLow to ModerateOrganic carbon content, clay content, particle size distribution. oecd.org

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the morpholine ring (δ 2.4–3.5 ppm for N-CH₂ groups) and acetic acid moiety (δ 4.1–4.3 ppm for ethoxy linkages) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 204.1) and detects fragmentation patterns .
  • IR spectroscopy : Stretching vibrations for ether (1100–1250 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) groups validate functional groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity and stability .

How can the coupling efficiency of 2-[2-(4-morpholinyl)ethoxy]acetic acid in peptide conjugation be systematically optimized?

Advanced Research Question
To enhance conjugation efficiency (e.g., linking to HSP90 peptides in ):

  • Activation of the carboxylic acid : Use carbodiimides (EDC or DCC) with NHS esters to form stable active intermediates .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of both peptide and linker.
  • pH control : Maintain pH 6–7 to prevent premature hydrolysis of active esters.
  • Kinetic monitoring : Track reaction progress via MALDI-TOF MS or fluorescence tagging .

What are the primary applications of morpholinoethoxy acetic acid derivatives in drug delivery systems?

Basic Research Question

  • Bioconjugation : The ethoxy chain acts as a hydrophilic spacer in antibody-drug conjugates (ADCs), improving solubility and reducing aggregation .
  • Prodrug design : The carboxylic acid group facilitates esterification with hydrophobic drugs (e.g., NSAIDs) for controlled release .
  • Polymer chemistry : Incorporated into PEG-like polymers for sustained-release formulations .

What experimental strategies assess the stability of morpholinoethoxy linkers under physiological conditions?

Advanced Research Question

  • Hydrolytic stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24–72 hours .
  • Oxidative stress testing : Expose to H₂O₂ or liver microsomes to mimic metabolic breakdown.
  • Thermal stability : Use DSC (differential scanning calorimetry) to identify decomposition temperatures .

How do structural modifications to the morpholine ring impact the physicochemical properties of the compound?

Advanced Research Question

  • Lipophilicity : Introducing methyl groups to the morpholine ring (e.g., 3,4-dimethylmorpholine) increases logP, enhancing blood-brain barrier penetration .
  • Solubility : Replacing morpholine with piperazine (as in cetirizine impurities, ) alters pKa and aqueous solubility .
  • Bioactivity : Substituents like bromo or chloro groups () modulate interactions with biological targets (e.g., kinases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.